molecular formula C16H20O4 B8535335 2,6-Bis(1-hydroperoxy-1-methylethyl)naphthalene

2,6-Bis(1-hydroperoxy-1-methylethyl)naphthalene

Cat. No. B8535335
M. Wt: 276.33 g/mol
InChI Key: AFPSJXJNWUOEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05196598

Procedure details

The DIPN conversion was 89.6 mol %, and the yield of 2,6-bis(2-hydroperoxy-2-propyl)naphthalene was 29.7 mol %. In addition, 2-(2-hydroxy-2-propyl)-6-(2-hydroperoxy-2-propyl)-naphthalene, 2,6-bis(2-hydroxy-2-propyl)naphthalene, 2-(2-hydroperoxy-2-propyl)-6-isopropylnaphthalene, and 2-(2-hydroxy-2-propyl)-6-isopropylnaphthalene were produced in yields of 11.9 mol %, 1.2 mol %, 35.3 mol %, and 7.9 mol %, respectively. The conversion of the isopropyl groups was 67.9 mol %.

Identifiers

REACTION_CXSMILES
CC(O)CN(N=O)CC(O)C.[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([O:30]O)([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13]>>[OH:30][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:14]([O:12][OH:13])([CH3:16])[CH3:15])[CH:18]=2)[CH:23]=1)([CH3:28])[CH3:29].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([OH:30])([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15].[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN(CC(C)O)N=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)O
Name
Type
product
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05196598

Procedure details

The DIPN conversion was 89.6 mol %, and the yield of 2,6-bis(2-hydroperoxy-2-propyl)naphthalene was 29.7 mol %. In addition, 2-(2-hydroxy-2-propyl)-6-(2-hydroperoxy-2-propyl)-naphthalene, 2,6-bis(2-hydroxy-2-propyl)naphthalene, 2-(2-hydroperoxy-2-propyl)-6-isopropylnaphthalene, and 2-(2-hydroxy-2-propyl)-6-isopropylnaphthalene were produced in yields of 11.9 mol %, 1.2 mol %, 35.3 mol %, and 7.9 mol %, respectively. The conversion of the isopropyl groups was 67.9 mol %.

Identifiers

REACTION_CXSMILES
CC(O)CN(N=O)CC(O)C.[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([O:30]O)([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13]>>[OH:30][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:14]([O:12][OH:13])([CH3:16])[CH3:15])[CH:18]=2)[CH:23]=1)([CH3:28])[CH3:29].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([OH:30])([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15].[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN(CC(C)O)N=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)O
Name
Type
product
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05196598

Procedure details

The DIPN conversion was 89.6 mol %, and the yield of 2,6-bis(2-hydroperoxy-2-propyl)naphthalene was 29.7 mol %. In addition, 2-(2-hydroxy-2-propyl)-6-(2-hydroperoxy-2-propyl)-naphthalene, 2,6-bis(2-hydroxy-2-propyl)naphthalene, 2-(2-hydroperoxy-2-propyl)-6-isopropylnaphthalene, and 2-(2-hydroxy-2-propyl)-6-isopropylnaphthalene were produced in yields of 11.9 mol %, 1.2 mol %, 35.3 mol %, and 7.9 mol %, respectively. The conversion of the isopropyl groups was 67.9 mol %.

Identifiers

REACTION_CXSMILES
CC(O)CN(N=O)CC(O)C.[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([O:30]O)([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13]>>[OH:30][C:27]([C:22]1[CH:21]=[CH:20][C:19]2[C:24](=[CH:25][CH:26]=[C:17]([C:14]([O:12][OH:13])([CH3:16])[CH3:15])[CH:18]=2)[CH:23]=1)([CH3:28])[CH3:29].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([C:27]([OH:30])([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15].[O:12]([C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15])[OH:13].[OH:12][C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[CH:20][CH:21]=[C:22]([CH:27]([CH3:29])[CH3:28])[CH:23]=2)[CH:18]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CN(CC(C)O)N=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)OO
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)(C)O
Name
Type
product
Smiles
O(O)C(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C
Name
Type
product
Smiles
OC(C)(C)C1=CC2=CC=C(C=C2C=C1)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.